molecular formula C5H8N2O B1283587 N-(2-cyanoethyl)acetamide CAS No. 1119-50-2

N-(2-cyanoethyl)acetamide

Cat. No.: B1283587
CAS No.: 1119-50-2
M. Wt: 112.13 g/mol
InChI Key: BCCCXAYKRGNVFN-UHFFFAOYSA-N
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Description

Contextualization within Acylamide Chemistry and Nitrile Functionalities

N-(2-cyanoethyl)acetamide is structurally defined by the presence of two key functional groups: an acylamide (specifically, an acetamide) and a nitrile. Acylamides, or amides, are a class of organic compounds with the general structure R-C(=O)N(R')R''. ontosight.ai The acetamide (B32628) portion of this compound provides a site for hydrogen bonding, influencing its physical properties and intermolecular interactions.

The second crucial component is the nitrile group (-C≡N) located at the terminus of an ethyl chain attached to the amide nitrogen. Nitriles are characterized by the carbon-nitrogen triple bond, which serves as a highly reactive site. ebsco.com This functional group can undergo a variety of chemical transformations, including hydrolysis to form carboxylic acids, reduction to amines, and participation in nucleophilic additions. ebsco.com The combination of the stable amide linkage with the reactive nitrile functionality in a single molecule makes this compound a versatile building block for the synthesis of more complex chemical structures. cymitquimica.com

Historical Trajectories of Cyanoacetamide Derivative Investigations

The investigation of cyanoacetamide and its derivatives has a notable history in organic synthesis. Cyanoacetamides are recognized as highly reactive compounds, frequently employed as intermediates in the creation of a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr The reactivity is largely attributed to the active hydrogen on the carbon atom situated between the carbonyl and cyano groups, which can readily participate in condensation and substitution reactions. researchgate.nettubitak.gov.tr

A pivotal reaction in the synthesis of compounds like this compound is cyanoethylation. This process involves the addition of acrylonitrile (B1666552) to a compound containing a labile hydrogen atom, such as an amine or alcohol. wikipedia.orgorganicreactions.org The reaction is a form of Michael addition and is typically catalyzed by a base. wikipedia.orgorganicreactions.org Historically, cyanoethylation has been a fundamental method for preparing numerous commercial chemicals. wikipedia.org

Furthermore, the cyanoethyl group has been historically utilized as a protecting group in multi-step chemical syntheses, particularly in the field of oligonucleotide synthesis. wikipedia.orgglenresearch.com Its utility in this role stems from its stability during synthetic steps and its susceptibility to removal under basic conditions to release the deprotected molecule. wikipedia.orgglenresearch.com While the body of literature on cyanoacetamide derivatives is substantial, comprehensive reviews summarizing their chemistry were considered limited in earlier periods. researchgate.nettubitak.gov.tr

Contemporary Research Paradigms and Unexplored Avenues in this compound Chemistry

Modern research continues to leverage this compound and its derivatives as valuable intermediates in several scientific fields.

Synthetic Chemistry: The compound serves as a precursor for synthesizing a variety of organic molecules. bohrium.com For instance, derivatives such as N-[3-[(2-Cyanoethyl)amino]-4-methoxyphenyl]acetamide are known intermediates in the synthesis of various pharmaceutical compounds. guidechem.comnih.gov The reactivity of the nitrile and amide groups allows for the construction of complex molecular architectures, including various heterocyclic systems. researchgate.nettubitak.gov.tr

Materials Science: The ability of cyano-functionalized compounds to act as crosslinking agents or monomers has led to their application in polymer chemistry. chembk.com For example, related structures are used to modify polymers, enhancing properties like thermal resistance. taylorandfrancis.com The presence of the polar nitrile group can influence the properties of materials into which it is incorporated. cymitquimica.com

Medicinal Chemistry: Cyanoacetamide derivatives have attracted attention from biochemists due to their diverse reported biological activities. researchgate.nettubitak.gov.tr Research has explored the potential for this class of compounds to exhibit antimicrobial and other therapeutic properties, making them scaffolds for drug discovery. bohrium.comresearchgate.net

Despite existing research, several avenues for this compound chemistry remain underexplored. Future research could focus on the development of novel, sustainable synthetic methodologies for its production. There is significant potential in further investigating its role in polymer science to create new functional materials. A systematic exploration of its derivatives could lead to the discovery of new therapeutic agents with improved potency and selectivity. Additionally, its capacity to act as a ligand in coordination chemistry for the development of new catalysts or functional materials presents another promising area for future investigation.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1119-50-2 bldpharm.com C₅H₈N₂O 112.13
2-Cyanoacetamide (B1669375) 107-91-5 nist.gov C₃H₄N₂O 84.08 nist.gov
2-Cyano-N-methylacetamide 6330-25-2 nih.gov C₄H₆N₂O 98.10 nih.gov
N-[3-[(2-Cyanoethyl)amino]phenyl]acetamide 21678-63-7 cymitquimica.com C₁₁H₁₃N₃O 219.24
N-[3-[(2-Cyanoethyl)amino]-4-methoxyphenyl]acetamide 26408-28-6 guidechem.com C₁₂H₁₅N₃O₂ 233.27 nih.gov
2-Chloro-N-(2-cyanoethyl)acetamide 17756-81-9 C₅H₇ClN₂O 146.57

Table 2: Spectroscopic Data for this compound

Type of Spectroscopy Data (Solvent: Chloroform-d)
¹H-NMR (300 MHz) δ 5.97 (br s, 1H, NH), 4.27 (t, J = 6.3 Hz, 2H), 2.72 (t, J = 6.3 Hz, 2H), 1.96 (s, 3H) uni-regensburg.de
¹³C-NMR (75 MHz) δ 170.2, 117.8, 38.8, 23.2, 17.5 uni-regensburg.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCXAYKRGNVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567988
Record name N-(2-Cyanoethyl)acetamide
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-50-2
Record name N-(2-Cyanoethyl)acetamide
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Record name N-(2-cyanoethyl)acetamide
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Synthetic Methodologies for N 2 Cyanoethyl Acetamide and Analogous Compounds

Direct Synthetic Routes to N-(2-Cyanoethyl)acetamide

The most straightforward methods for synthesizing this compound involve the formation of either the C-N bond of the cyanoethyl group or the amide bond.

Nucleophilic Addition Reactions for Cyanoethyl Group Introduction

A primary method for introducing a 2-cyanoethyl group is through a process known as cyanoethylation. wikipedia.org This reaction involves the nucleophilic addition of a protic nucleophile to acrylonitrile (B1666552). In the synthesis of this compound, acetamide (B32628) acts as the nucleophile.

The reaction is a Michael addition, where the nitrogen atom of the acetamide attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. This process is typically facilitated by a base catalyst. wikipedia.org The general transformation is as follows:

YH + H₂C=CH−CN → Y−CH₂−CH₂−CN wikipedia.org

While specific examples detailing the cyanoethylation of acetamide itself are common laboratory procedures, the principle is well-established for various nucleophiles, including amines, alcohols, and thiols. wikipedia.orgbhu.ac.in An alternative, though less common, approach for cyanoethylation involves the alkylation of the substrate with 3-chloropropionitrile. wikipedia.org

Amidation and Acylation Strategies in this compound Formation

An alternative and highly effective direct route to this compound starts with 3-aminopropionitrile. ontosight.ai In this pathway, the amino group of 3-aminopropionitrile is acylated using an acetylating agent. This method focuses on forming the amide bond directly.

Common acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. youtube.com The reaction of 3-aminopropionitrile with an acylating agent, such as 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride, has been described in the presence of an organic base like diisopropylethylamine in a solvent such as tetrahydrofuran. justia.com A similar strategy involves the benzoylation of 3-aminopropionitrile to yield the corresponding cyano-amide, demonstrating the versatility of this acylation approach. nih.gov

Table 1: Comparison of Direct Synthetic Routes

Route Starting Materials Key Transformation Typical Reagents/Conditions
Nucleophilic Addition Acetamide, Acrylonitrile Cyanoethylation (Michael Addition) Base catalyst (e.g., NaOH, KOH)

| Amidation/Acylation | 3-Aminopropionitrile, Acetic Anhydride (or Acetyl Chloride) | N-Acetylation | Organic base (e.g., triethylamine), various solvents |

Preparation of Functionalized this compound Derivatives

The this compound scaffold is a building block for more complex molecules, often requiring multi-step synthetic sequences and specialized catalytic systems.

Multi-Step Organic Synthesis Pathways

The synthesis of functionalized derivatives often involves preparing a core structure which is then elaborated. For instance, the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide is achieved by reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate (B8463686) under reflux in dimethylformamide (DMF). mdpi.com This key intermediate is then used to construct a variety of other heterocyclic systems. mdpi.com

Another example involves the synthesis of N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamide. This multi-step pathway begins with the functionalization of 3-nitroaniline, followed by catalytic hydrogenation to produce N-(3-aminophenyl)acetamide. Subsequent sequential alkylation with acrylonitrile and 1,2-epoxybutane (B156178) under basic conditions introduces the cyanoethyl and hydroxybutyl groups, respectively.

Exploration of Catalytic Systems in Cyanoacetylation Processes

Cyanoacetylation, the introduction of a cyanoacetyl group (NC-CH₂-CO-), is a key reaction for producing certain derivatives and related compounds. A variety of methods and catalysts have been developed to improve efficiency. Efficient cyanoacetylation can be achieved using agents like cyanoacetyl chloride or cyanoacetic acid activated with N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). researchgate.net

A particularly effective and convenient reagent is 1-(cyanoacetyl)-3,5-dimethylpyrazole, which is readily prepared from acetylacetone (B45752) and cyanoacethydrazide. researchgate.netnih.gov This reagent reacts readily with nitrogen nucleophiles in boiling toluene (B28343) to produce N-substituted cyanoacetamides in good yields. researchgate.net

Organocatalysts have also been explored for cyanoacylation reactions. Amidine and guanidine (B92328) bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts. bath.ac.uk The general mechanism involves the nucleophilic attack of the catalyst on the acyl donor, generating a highly reactive N-acyl intermediate that is then attacked by the nucleophile, regenerating the catalyst. bath.ac.uk DBU has been shown to be a highly effective promoter for the cyanoacylation of ketones with acyl cyanides at room temperature. psu.edursc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and by-product formation. Factors such as solvent, temperature, catalyst, and reagent concentration are key variables.

A study on the N-cyanoacylation of various aminobenzoate derivatives using 1-cyanoacetyl-3,5-dimethylpyrazole compared conventional heating with ultrasonication. nih.gov The use of ultrasound was found to significantly reduce reaction times and improve yields.

Table 2: Effect of Reaction Method on the Synthesis of N-Substituted Cyanoacetamides

Starting Material Method Reaction Time Yield (%)
Ethyl-4-aminobenzoate Conventional Heating 6 hours 82
Ethyl-4-aminobenzoate Ultrasonication 25 minutes 94
4-Aminoacetophenone Conventional Heating 5 hours 80
4-Aminoacetophenone Ultrasonication 20 minutes 92

Data sourced from a study on N-cyanoacylation reactions. nih.gov

Furthermore, the optimization of multicomponent reactions, such as the Ugi reaction, highlights general principles applicable to synthesis. Studies have shown that solvent choice and reagent concentrations are critical. For example, higher concentrations (0.2 M to 0.4 M) in methanol (B129727) often provide superior yields compared to more dilute conditions or different solvent systems like THF/methanol mixtures. nih.gov These findings underscore the importance of systematic screening of reaction conditions to achieve optimal outcomes.

Industrial Scale Preparation Considerations for Cyanoacetamide Intermediates

The industrial-scale synthesis of this compound and its analogs necessitates a focus on efficiency, cost-effectiveness, safety, and environmental impact. The transition from laboratory-scale procedures to large-scale production introduces a unique set of challenges and considerations, primarily centered around reaction conditions, process optimization, and waste management.

A prevalent and economically viable method for the synthesis of N-substituted cyanoacetamides involves the reaction of primary or secondary amines with cyanoacetic acid esters, such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.netrjpbcs.com Another significant industrial route is the hydration of the corresponding nitrile. For instance, acetamide is produced industrially via the hydration of acetonitrile (B52724). wikipedia.org For this compound analogs, a common strategy involves the cyanoethylation of an amine using acrylonitrile, which is then followed by an acetylation step.

Key considerations for the industrial production of cyanoacetamide intermediates include the selection of raw materials, reaction conditions, and the implementation of efficient process technologies. For example, a patented process for producing N,N-dimethylcyanoacetamide, an analog of this compound, emphasizes a streamlined approach with few steps, a short production cycle, and high purity of the final product with yields reaching up to 99%. google.com This process utilizes a cyanoacetate raw material and dimethylamine (B145610) gas in an aromatic hydrocarbon solvent, followed by a simple filtration step. google.com

Continuous flow processes are increasingly being adopted for the industrial synthesis of chemical intermediates to ensure high yield, purity, and safety. vulcanchem.com In the context of cyanoacetamide derivatives, pilot-scale synthesis has successfully employed continuous flow reactors. vulcanchem.com For instance, a pilot-scale synthesis of a related compound, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamide, utilizes a modular reactor system with a residence time of 15-20 minutes per step, achieving a throughput of 50-100 kg per day. vulcanchem.com This approach not only enhances efficiency but also allows for better control over reaction parameters, which is crucial for exothermic reactions. An eight-step continuous-flow synthesis of Vitamin B1 starting from 2-cyanoacetamide (B1669375) highlights the potential of this technology to significantly shorten reaction times from days to hours and simplify workup procedures. engineering.org.cn

Waste reduction and management are paramount in industrial chemical production. Processes that minimize waste streams are highly desirable. An improved process for preparing cyanoacetamide from cyanoacetic acid and ammonia (B1221849) was developed to be technically simple and to generate less waste that is complicated and costly to dispose of. google.com In another example, a process for preparing 2,2-dibromo-2-cyanoacetamide, an industrial biocide, was improved by oxidizing the HBr byproduct in solution to bromine, allowing the reaction solution to be recycled, which avoids a waste disposal problem and increases the yield of the desired product. google.com

The following data tables summarize various synthetic approaches and conditions for cyanoacetamide intermediates, providing a comparative overview of different methodologies.

Table 1: Synthesis of N-Substituted Cyanoacetamides

Starting MaterialsReagentSolventTemperatureTimeYieldReference
Ethyl cyanoacetate, Dimethylamine-Aromatic hydrocarbon-10 to 0°C, then reflux2-8h, then 1h99% google.com
3-Nitroaniline, Acrylonitrile, 1,2-EpoxybutaneAcetic anhydride, H₂/Pd, K₂CO₃DMF60-80°C->85% vulcanchem.com
Ethylamine, AcrylonitrileSodium hydroxide (B78521), Acetic anhydride/Acetyl chloride----
2-Aminothiophenes1-Cyanoacetyl-3,5-dimethylpyrazole---High rjpbcs.com

Table 2: Industrial Process Parameters for Cyanoacetamide Intermediates

ProductProcess TypeReactorKey FeaturesThroughput/YieldReference
N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamideContinuous FlowModular Reactor SystemEnhanced efficiency, short residence time50-100 kg/day vulcanchem.com
N,N-DimethylcyanoacetamideBatch-Few steps, high purity, no catalyst99% yield google.com
Vitamin B1 (from 2-cyanoacetamide)Continuous FlowMicro-channel flow reactorsShort reaction times, improved safety47.7% total yield engineering.org.cn
2,2-Dibromo-2-cyanoacetamideBatch-Byproduct recycling, waste reductionIncreased yield google.com

Mechanistic Investigations of N 2 Cyanoethyl Acetamide Reactivity

Transformations of the Acylamide Moiety and Nitrile Group

Hydrolytic Pathways and Product Characterization

The N-(2-cyanoethyl)acetamide molecule contains two sites susceptible to hydrolysis: the amide linkage and the terminal nitrile group. The reaction conditions, particularly pH, dictate the primary products.

Under acidic or basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The nitrile group can also undergo hydrolysis. This typically proceeds in a stepwise manner, first yielding an amide (N-(2-carbamoylethyl)acetamide) and subsequently a carboxylic acid upon further hydrolysis. In some instances, particularly in microbial degradation pathways, enzymes like nitrilase can catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia (B1221849) without the formation of a free amide intermediate. kyoto-u.ac.jp Complete hydrolysis of both functional groups under harsh conditions would ultimately yield 3-aminopropanoic acid and acetic acid. Studies on related structures have shown that the hydrolysis of an acetylamino group can be triggered by protonation of a nearby nitrogen atom. nih.govoup.com

Table 1: Hydrolysis Products of this compound

Reaction Condition Primary Product(s)
Mild Acid/Base N-(2-carbamoylethyl)acetamide
Strong Acid/Base 3-Aminopropanoic acid, Acetic acid
Selective Amide Hydrolysis 3-Aminopropionitrile, Acetic acid

Oxidation and Reduction Chemistry of the Nitrile Group

The nitrile group is the primary site for oxidation and reduction reactions within the this compound molecule.

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, yielding N-(3-aminopropyl)acetamide. This transformation is a valuable method for synthesizing primary amines. chemguide.co.uk Common laboratory-scale reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uklibretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or nickel at elevated temperature and pressure, also effectively achieves this reduction. chemguide.co.uk While powerful, LiAlH₄ is less selective; milder reagents like sodium borohydride (B1222165) are typically not strong enough to reduce nitriles. chemguide.co.uk

Oxidation: The oxidation of the nitrile group is less common but can be achieved. Depending on the reagents and conditions, oxidation can convert the cyano group into an amide or a carboxylic acid. evitachem.com

Table 2: Common Oxidation and Reduction Reactions of the Nitrile Group

Reaction Type Reagent(s) Product
Reduction Lithium aluminum hydride (LiAlH₄) N-(3-aminopropyl)acetamide
Reduction H₂ / Pd, Pt, or Ni catalyst N-(3-aminopropyl)acetamide

Nucleophilic Substitution Reactions Involving this compound Frameworks

Reactivity of Halogenated Cyanoethylacetamides (e.g., Chloro-Substituted)

The introduction of a halogen, such as chlorine, onto the this compound framework significantly enhances its reactivity towards nucleophiles. A key example is a 2-chloroacetamide (B119443) derivative, which acts as a potent electrophile. In compounds like 2-chloro-N-(2-cyanopyrimidin-5-yl)acetamide, the chloroacetamide moiety is a reactive handle for covalent modification of biological molecules. nih.gov The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom highly susceptible to nucleophilic attack by residues such as cysteine in proteins. nih.gov This reaction proceeds via a standard nucleophilic substitution mechanism (Sₙ2), where the nucleophile displaces the chloride leaving group.

Similarly, N-(2-chloro-2-cyanoethyl)carbamate, a related structure, undergoes reactions where the chlorine atom is displaced. Such compounds can undergo pyrolysis to form cyclic products like 5-cyano-2-oxazolidone, demonstrating the utility of the halo-substituted framework in intramolecular substitutions. researchgate.net The chloro substituent on a phenyl ring attached to the cyanoethylacetamide core can also be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Electrophilic and Nucleophilic Interactions of the Cyano Group

The cyano group exhibits dual reactivity. The carbon atom of the nitrile is electrophilic and readily undergoes nucleophilic addition. This is a cornerstone of nitrile chemistry, where nucleophiles attack the partially positive carbon atom, breaking one of the π-bonds.

Conversely, the cyano group can influence the acidity of the adjacent methylene (B1212753) (-CH₂-) protons. The strong electron-withdrawing nature of the nitrile stabilizes the conjugate base formed upon deprotonation. This allows for the generation of a nitrile-stabilized carbanion using a suitable base. thieme-connect.degoogle.com This carbanion is a powerful nucleophile itself and can participate in various carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. thieme-connect.deekb.eg

Cyclization and Condensation Reactions of Cyanoacetamide Systems

Cyanoacetamide derivatives are valuable synthons for the synthesis of a wide array of heterocyclic compounds due to the reactive nature of the active methylene group and the amide functionality. ekb.eg this compound and its analogues can undergo both intramolecular and intermolecular cyclization and condensation reactions.

Intramolecular Cyclization: Under basic conditions, the active methylene group adjacent to the nitrile can be deprotonated. The resulting anion can act as a nucleophile, attacking an electrophilic center within the same molecule. For instance, dinitriles can undergo an intramolecular Thorpe-Ziegler reaction to form a cyclic enaminonitrile. thieme-connect.de In a related example, N-(2-chloro-2-cyanoethyl)carbamate can cyclize to form 5-cyano-2-oxazolidone. researchgate.net

Intermolecular Condensation: Cyanoacetamide systems readily condense with various reagents to form larger, often heterocyclic, structures. For example, they can react with α,β-unsaturated carbonyl compounds or with aldehydes in the presence of other active methylene compounds (like benzylidene malononitrile) to form substituted pyridines. ekb.egresearchcommons.org Condensation with α-halocarbonyl compounds can lead to the formation of thiazole (B1198619) derivatives, while reactions with phenolic aldehydes can yield chromene systems. researchcommons.org These reactions leverage the nucleophilicity of the active methylene group to initiate condensation, often followed by a cyclization step.

Table 3: Examples of Cyclization and Condensation Reactions

Reactant(s) Conditions Product Type
Benzylidene malononitrile (B47326) Basic medium Pyridine derivative
α-Halocarbonyl compounds Basic medium Thiazole derivative
Salicylaldehyde (phenolic aldehyde) Basic medium Chromene derivative

Formation of Heterocyclic Compounds from this compound Precursors

This compound and its parent compound, cyanoacetamide, are well-established building blocks in the synthesis of a wide array of heterocyclic systems due to their multiple reaction sites. ekb.egmdpi.com The active methylene group can be easily deprotonated, initiating condensation and cyclization reactions, while the amide and cyano groups can act as electrophilic centers. ekb.eg

This versatility allows for the construction of various heterocyclic rings, which are core scaffolds in many pharmacologically active compounds. ekb.eg Key examples of heterocycles synthesized from cyanoacetamide precursors include:

Thiophenes: The Gewald reaction is a prominent multi-component reaction that utilizes a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govnih.govthieme-connect.com This reaction proceeds under mild conditions and is valued for its efficiency in creating these important bioisosteres of anthranilic acid. nih.gov

Pyridines and Pyrimidines: Cyanoacetamide derivatives are crucial starting materials for synthesizing substituted pyridines and pyrimidines. ekb.egresearchgate.net For instance, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with reagents like malononitrile can yield functionalized pyridone derivatives. mdpi.com Pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon fragment, which can be derived from a cyanoacetamide derivative, with an N-C-N fragment like urea (B33335) or guanidine (B92328). bu.edu.egorganic-chemistry.org

Pyrazoles and Thiazoles: The reaction of cyanoacetamide derivatives with hydrazine (B178648) reagents leads to the formation of aminopyrazole rings. researchgate.netbeilstein-journals.org Furthermore, reactions with reagents containing a sulfur atom, such as thioglycolic acid, can be employed to construct thiazole rings. ekb.egmdpi.com

The following table summarizes the synthesis of various heterocyclic compounds from cyanoacetamide precursors.

Heterocyclic ProductKey Reagents/Reaction TypeReference
2-AminothiophenesAldehyde/Ketone, Elemental Sulfur (Gewald Reaction) nih.govthieme-connect.com
PyridinesMalononitrile, Benzylidene malononitrile ekb.egmdpi.com
PyrimidinesUrea, Thiourea (condensation) researchgate.netbu.edu.eg
PyrazolesHydrazine Hydrate (B1144303) researchgate.netbeilstein-journals.org
ThiazolesThioglycolic Acid ekb.egmdpi.com
CoumarinsSalicylaldehyde mdpi.com

Knoevenagel Condensation and Michael Addition Mechanisms in Cyanoethylacetamide Derivatives

The electron-withdrawing nature of the adjacent cyano and carbonyl groups renders the methylene protons of this compound acidic, making this group a key participant in fundamental carbon-carbon bond-forming reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene group of the cyanoacetamide derivative, forming a resonance-stabilized enolate ion. organic-chemistry.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition intermediate. organic-chemistry.orgresearchgate.net

Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, often spontaneously or with gentle heating, to form the final α,β-unsaturated product, a conjugated enone. wikipedia.orgresearchgate.net

This reaction is highly valuable for synthesizing electron-deficient alkenes which are themselves important intermediates for further reactions. thieme-connect.com For example, the condensation of cyanoacetamide with various aldehydes is a common route to produce acrylamide (B121943) derivatives. rsc.orgresearchgate.netresearchgate.net

Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). numberanalytics.commasterorganicchemistry.com Cyanoethylacetamide derivatives can participate in this reaction in two primary ways:

As a Michael Donor: The carbanion generated by deprotonating the active methylene group of this compound can act as a potent Michael donor, attacking various Michael acceptors. adichemistry.com

As a Michael Acceptor Precursor: The products of the Knoevenagel condensation of cyanoacetamides are α,β-unsaturated systems. The cyanoethyl group itself, containing an electron-withdrawing nitrile, makes the vinyl group susceptible to nucleophilic attack, functioning as a Michael acceptor. masterorganicchemistry.comadichemistry.com

The general mechanism for a Michael addition involves:

Enolate Formation: A base abstracts a proton from the Michael donor to form a nucleophilic enolate. numberanalytics.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by a protic solvent or during workup to yield the final 1,5-dicarbonyl compound (or its analogue). numberanalytics.commasterorganicchemistry.com

This reaction is fundamental for creating more complex carbon skeletons from simpler precursors.

Interactions with Macromolecular Systems

The chemical functionalities of this compound allow it to interact with biological macromolecules, such as proteins and nucleic acids, through both covalent and non-covalent mechanisms. These interactions are critical for understanding the compound's potential biological roles.

Covalent Modifications of Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The potential for this compound and its derivatives to form covalent bonds with biological macromolecules is primarily linked to the reactivity of the cyanoethyl group. This group is a classic Michael acceptor, making it susceptible to attack by nucleophiles present in biological systems.

Protein Modification: Nucleophilic amino acid residues on protein surfaces, such as the thiol group of cysteine or the ε-amino group of lysine, can act as Michael donors. They can attack the β-carbon of the cyanoethyl group in a conjugate addition reaction. This process, known as cyanoethylation, results in the formation of a stable, covalent adduct between the compound and the protein. Such modifications can alter the protein's structure, charge, and function. The presence of a cyanoethyl group is thought to enhance reactivity in nucleophilic environments. The ability of related bis(2-cyanoethyl)amino compounds to act as cross-linking agents further supports the potential for covalent bond formation. chembk.com

Nucleic Acid Modification: The nucleophilic centers in DNA and RNA bases can also be targets for covalent modification. The cyanoethyl group can undergo addition reactions with these sites. For example, protected dinucleotides containing a P-(2-cyanoethyl) group have been used in the synthesis of modified nucleic acids, including those containing cyclobutane (B1203170) pyrimidine dimers, which are a form of DNA damage involving covalent linkages between adjacent pyrimidine bases. oup.com

Non-Covalent Binding Studies

Beyond covalent interactions, this compound can engage with macromolecules through a network of weaker, non-covalent forces. These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for molecular recognition and the stability of ligand-macromolecule complexes. scispace.com

Hydrogen Bonding: The amide group of this compound is a key participant in hydrogen bonding, with the amide N-H acting as a donor and the carbonyl oxygen acting as an acceptor. The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor. These interactions are critical for binding to specific pockets within proteins or grooves in DNA.

Hydrophobic and Van der Waals Interactions: The ethyl chain provides a nonpolar surface that can engage in favorable hydrophobic and van der Waals interactions with nonpolar regions of a macromolecule's binding site.

Specific Binding Examples: Studies on related molecules demonstrate these principles. For instance, a derivative, N-(2-cyanoethyl)-2-(dihexylamino)-N-(4-sulfamoylphenethyl)acetamide, has been investigated as an inhibitor of carbonic anhydrase (CA), where the tails of the molecule interact with both hydrophobic and hydrophilic regions of the enzyme's active site to achieve binding. unifi.it Similarly, compounds containing an N-(2-cyanoethyl)sulfonamide moiety have been shown to bind to the minor groove of DNA, a process driven by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. cardiff.ac.uk The analysis of crystal structures of related compounds also reveals extensive intermolecular hydrogen bonding and stacking interactions, which model the types of non-covalent forces that can govern binding to macromolecules. researchgate.net

Theoretical and Computational Chemistry of N 2 Cyanoethyl Acetamide Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The process begins with geometry optimization, where DFT methods are employed to locate the minimum energy structure of N-(2-cyanoethyl)acetamide on the potential energy surface. storion.rucp2k.org This optimized geometry corresponds to the most stable three-dimensional arrangement of the atoms.

For molecules analogous to this compound, hybrid functionals such as B3LYP, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly used to achieve reliable predictions of molecular geometries. researchgate.netresearchgate.netnih.govarxiv.org These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which describe the molecule's structure based on its electronic interactions. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals. The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. semanticscholar.org While specific DFT studies focused solely on this compound are not extensively detailed in the surveyed literature, the established methodologies provide a clear framework for how such an analysis would be performed.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Conceptual) (Note: The following values are conceptual and serve to illustrate the typical output of a DFT/B3LYP calculation. Specific literature values were not available.)

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O 1.23
C-N (amide) 1.35
N-C (ethyl) 1.46
C-C (ethyl) 1.54
C≡N (nitrile) 1.15
Bond Angles (º) O=C-N 122.5
C-N-C (amide) 121.0
N-C-C (ethyl) 110.5
C-C-C (ethyl) 111.0

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. mdpi.com Theoretical spectra for this compound can be simulated and compared with experimental data to confirm its structure and understand its vibrational and electronic properties. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. DFT methods, such as B3LYP, are used to compute the force constants and subsequent vibrational modes of the optimized molecular structure. researchgate.net Each calculated frequency corresponds to a specific type of molecular vibration (e.g., stretching, bending). These theoretical frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netscielo.org.za These calculations provide theoretical chemical shifts that are typically in good agreement with experimental values, aiding in the assignment of peaks in the NMR spectrum. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to generate a theoretical spectrum, which helps in understanding the electronic charge transfer properties within the molecule. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Conceptual) (Note: These are representative examples of data obtained from quantum chemical calculations. Specific literature values were not available.)

Spectroscopy Parameter Calculated Value Assignment
IR Vibrational Frequency (cm⁻¹) ~2250 C≡N stretch
~1670 C=O stretch (Amide I)
~1550 N-H bend (Amide II)
~3300 N-H stretch
¹³C NMR Chemical Shift (ppm) ~172 C=O
~118 C≡N
~36 -CH₂-N
~21 CH₃-C=O
~17 -CH₂-C≡N

| UV-Vis (TD-DFT) | λ_max (nm) | ~210 | n → π* transition |

Prediction of Reactivity Parameters and Reaction Energetics

Computational chemistry provides a suite of descriptors that quantify the reactivity of a molecule. nih.govscholarsresearchlibrary.com These parameters are derived from the electronic structure and are invaluable for predicting how this compound might behave in chemical reactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgscholarsresearchlibrary.com

Table 3: Illustrative Global Reactivity Descriptors for this compound (Conceptual) (Note: Values are for illustrative purposes, based on typical DFT calculations for similar organic molecules.)

Parameter Symbol Formula Conceptual Value (eV)
HOMO Energy E_HOMO - -7.5
LUMO Energy E_LUMO - -0.5
Energy Gap ΔE E_LUMO - E_HOMO 7.0
Ionization Potential IP -E_HOMO 7.5
Electron Affinity EA -E_LUMO 0.5
Chemical Potential μ (E_HOMO + E_LUMO) / 2 -4.0
Chemical Hardness η (E_LUMO - E_HOMO) / 2 3.5

Molecular Modeling of Intermolecular Interactions and Binding Affinities

Understanding how this compound interacts with itself and with other molecules is key to predicting its physical properties and potential biological activity. Molecular modeling techniques are employed to study these non-covalent interactions. researchgate.net

Intermolecular Interactions: The amide and cyano groups in this compound are capable of forming hydrogen bonds and dipole-dipole interactions. researchgate.net The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. Computational methods can be used to model dimers or larger clusters of the molecule, calculating the interaction energies and geometric parameters of these hydrogen bonds. imist.ma Analysis of these interactions helps explain properties like boiling point, solubility, and crystal packing structure.

Binding Affinities and Molecular Docking: If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking is the primary computational tool used. semanticscholar.org Docking algorithms predict the preferred orientation of the ligand within the binding site of a macromolecule and estimate the strength of the interaction, often expressed as a binding energy or docking score. semanticscholar.orgajchem-a.com These simulations model various intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the protein's amino acid residues. researchgate.net While specific docking studies on this compound were not found in the surveyed literature, this approach is standard for evaluating the potential bioactivity of related acetamide (B32628) derivatives. vulcanchem.comnih.gov

Applications of N 2 Cyanoethyl Acetamide in Chemical Synthesis and Materials Science

Role as an Intermediate in Complex Organic Molecule Synthesis

The presence of reactive sites—the nitrogen and α-carbon of the acetamide (B32628) group and the carbon of the cyano group—renders N-(2-cyanoethyl)acetamide and related cyanoacetamide derivatives versatile synthons in organic chemistry. They serve as foundational components for constructing more elaborate molecular architectures.

Building Block for Heterocyclic Compound Synthesis

Cyanoacetamide derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The active methylene (B1212753) group (the CH2 group adjacent to the cyano group) and the cyano group itself are prime locations for cyclization reactions.

Research has demonstrated the utility of cyanoacetamide synthons in creating various heterocyclic systems. For instance, a microwave-assisted, three-step reaction has been used to produce novel pyrazole (B372694) derivatives. This process begins with a nucleophilic acyl substitution to form a cyanoacetamide intermediate, which then undergoes a Knoevenagel condensation. The final step is a Michael addition reaction with hydrazine (B178648) hydrate (B1144303) to yield the pyrazole-based compound. researchgate.net The reactivity of the cyanoacetamide core allows for the synthesis of diverse heterocycles, including pyridines and pyrimidines. researchgate.net

The following table details examples of heterocyclic compounds synthesized using cyanoacetamide precursors, illustrating the versatility of this chemical class.

Table 1: Examples of Heterocyclic Compounds Synthesized from Cyanoacetamide Precursors

Precursor/Intermediate Reagents Resulting Heterocycle
2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyridine-5-yl)acetamide Benzaldehyde, then Hydrazine Hydrate 5-aminouracil-based Pyrazole compound researchgate.net
Acrylamide (B121943) derivative of cyanoacetamide Hydrazine Hydrate Pyrazole derivative researchgate.net

Precursor in Agrochemical Development

The structural framework of cyanoacetamide is found in several compounds developed for agricultural applications, particularly as fungicides. A notable example is Cymoxanil (B33105), the common name for 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide. google.comacs.org This compound is an established fungicide used to control Peronosporales (a group of water molds) on crops such as potatoes, vines, and hops. acs.org Its efficacy highlights the importance of the cyanoacetamide moiety in the design of potent antifungal agrochemicals. acs.org

Further supporting this application, a patent for synergistic fungicidal mixtures for controlling fungal growth in cereals includes 2-chloro-N-(2-cyanoethyl)acetamide as a relevant compound. chembk.com The inclusion of this closely related structure in agricultural patents underscores the recognized potential of the this compound scaffold in developing new crop protection agents.

Synthetic Utility in Pharmaceutical Lead Compound Scaffolds

The same reactivity that makes cyanoacetamides useful for general heterocyclic synthesis also makes them valuable in medicinal chemistry. Many heterocyclic scaffolds, such as pyrazole and pyrimidine (B1678525), are core components of numerous pharmaceutical drugs.

Studies have shown that heterocyclic compounds derived from cyanoacetamide precursors can exhibit significant biological activity. For example, novel pyrazole derivatives synthesized from a cyanoacetamide intermediate have been tested for their in vitro anticancer activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some showing promising results. researchgate.net The ability to readily generate libraries of diverse heterocyclic compounds from a common cyanoacetamide starting point makes it an important tool in the search for new pharmaceutical lead compounds. researchgate.net

Contributions to Polymer and Material Science

The cyanoethyl group (-CH2CH2CN) present in this compound is a key functional group in materials science, known for imparting desirable electrical and physical properties to polymers.

Monomer or Intermediate in Polymer Production

The cyanoethyl group is incorporated into polymers to enhance their performance characteristics. Polymers containing this group are used as binders to adhere inorganic particles to polymer films and as dispersants to ensure uniform distribution. chembk.com This is critical in applications like safety-related separators (SRS) where non-uniformity can lead to material failure. chembk.com

A common method to create these materials is through the cyanoethylation of existing polymers, such as in the production of cyanoethyl polyvinyl alcohol. chembk.com Additionally, monomers containing the cyanoethyl group, like 2-cyanoethyl acrylate (B77674) (CEA), are directly polymerized to create rubbers with specific properties. yg-1.com While not a direct polymerization of this compound itself, these examples show the functional importance of the cyanoethyl group that it carries. This group can also act as a building block for cross-linking agents, which are molecules used to create networks between polymer chains, thereby increasing the strength and durability of the final material. researchgate.netuni.lu

Studies on Polarity and Reactivity in Material Systems

The cyano group is strongly polar, and its incorporation into polymer chains significantly influences the material's dielectric properties. The high polarity of the cyanoethyl group is leveraged to create polymers with high dielectric constants, which is a measure of a material's ability to store electrical energy in an electric field. yg-1.com For instance, rubbers synthesized using monomers like 2-cyanoethyl acrylate (CEA) exhibit high dielectric constants and low glass transition temperatures (Tg). yg-1.com

Blends of poly(2-cyanoethyl vinyl ether) (CEPVA), which has a high dielectric constant of ~15, with other polymers like poly(methyl methacrylate) (PMMA) have been developed for applications in flexible electronics. The mobility of the polar cyano-groups is directly responsible for the material's dielectric performance. The polarity of the parent this compound molecule is indicated by its predicted XlogP value of -0.8, suggesting its hydrophilic nature.

The following table summarizes the dielectric properties of various polymers that incorporate the cyanoethyl functional group.

Table 2: Dielectric Properties of Cyanoethyl-Containing Polymers

Polymer / Copolymer Dielectric Constant (ε') @ 100 Hz Glass Transition Temp. (Tg)
pDCEA3M 20.3 -3.36 °C
pDCEA6M 11.2 -33.2 °C
p(CEA–DCEA3M) 18.9 -3.36 °C
p(CEA–DCEA6M) 16.3 -22.9 °C
Poly(2-cyanoethyl vinyl ether) (CEPVA) ~15 Close to room temperature

Data sourced from yg-1.com

Table of Mentioned Chemical Compounds

Chemical Name
This compound
2-chloro-N-(2-cyanoethyl)acetamide
2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyridine-5-yl)acetamide
2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide (Cymoxanil)
2-cyanoethyl acrylate (CEA)
3-((2,4-dicyanobutyl)thio)propyl acrylate (DCEA3M)
6-((2,4-dicyanobutyl)thio)hexyl acrylate (DCEA6M)
5-aminouracil
Acrylonitrile (B1666552)
Benzaldehyde
Cyanoethyl polyvinyl alcohol
Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
HepG2
Hydrazine Hydrate
MCF-7
Poly(2-cyanoethyl vinyl ether) (CEPVA)
Poly(methyl methacrylate) (PMMA)
Pyrazole
Pyridine
Pyrimidine

Environmental Fate and Degradation Mechanisms of Cyanoacetamide Compounds

Abiotic Degradation Pathways (e.g., Hydrolysis, Photodegradation)

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For N-(2-cyanoethyl)acetamide, the principal abiotic pathways considered are hydrolysis and photodegradation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate and outcome of hydrolysis are highly dependent on the pH of the solution. The amide and nitrile groups of this compound can both undergo hydrolysis.

Amide Hydrolysis: The acetamide (B32628) group can be hydrolyzed under acidic or alkaline conditions to yield acetic acid and 3-aminopropionitrile. The stability of amide bonds is generally significant, but the rate of hydrolysis can be accelerated at non-neutral pH values.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, which would transform this compound into N-(2-carboxyethyl)acetamide. This reaction typically requires more stringent conditions (strong acid or base) than amide hydrolysis.

Studies on related compounds, such as the fungicide cymoxanil (B33105) (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide), show that hydrolysis is a key degradation pathway, with the reaction rate and products being highly pH-dependent researchgate.net. For instance, the degradation of the herbicide nicosulfuron (B1678754) is significantly faster under alkaline conditions due to the cleavage of its urea (B33335) moiety ekb.eg. Similarly, for this compound, the degradation rate is expected to vary with the pH of the aqueous environment.

Photodegradation: Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The energy from photons can excite electrons in the molecule, leading to the cleavage of chemical bonds. For organic molecules like this compound, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., humic acids).

Polyamides and other polymers can undergo photolytic reactions known as Norrish I and Norrish II reactions, which lead to chain scission encyclopedia.pub. While specific photolysis studies on this compound are not widely available, its chemical structure suggests a potential for photodegradation, although this pathway is generally considered less significant for azo dyes compared to biotic processes canada.ca.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of many organic compounds in the environment. The nitrile and amide groups in this compound make it a potential substrate for various microbial enzymes.

Microorganisms in soil and water have evolved diverse metabolic pathways to utilize nitrile and amide compounds as sources of carbon and/or nitrogen openbiotechnologyjournal.comnih.gov. The ability to degrade these compounds is found in a wide range of bacteria, yeasts, and fungi openbiotechnologyjournal.comnih.gov.

A key finding demonstrates that certain bacteria can directly utilize cyanoacetamide as a nitrogen source. For example, Pseudomonas pseudoalcaligenes CECT5344 has been shown to grow in a medium where cyanoacetamide serves as the sole source of nitrogen asm.orgdntb.gov.ua. This indicates the presence of a metabolic pathway capable of cleaving the nitrogen-containing functional groups from the molecule for assimilation by the organism.

The general microbial strategy for nitrile degradation follows two main enzymatic routes, which ultimately convert the nitrile to a carboxylic acid and ammonia (B1221849) nih.gov. These pathways are central to the bioremediation of nitrile-contaminated environments nih.govnih.govresearchgate.net.

Enzymatic bioremediation utilizes specific enzymes to transform toxic compounds into less harmful substances. For nitrile compounds, two main enzyme systems are of primary importance: nitrilases and the nitrile hydratase-amidase system jst.go.jpresearchgate.netjournals.co.za. These enzymes offer a "green chemistry" approach to treating industrial wastes containing nitriles and amides openbiotechnologyjournal.comjournals.co.za.

Nitrile Hydratase and Amidase Pathway: This is a two-step pathway.

Nitrile Hydratase (NHase): This enzyme catalyzes the hydration of a nitrile group (-C≡N) to its corresponding amide (-CONH₂) researchgate.net. In the case of this compound, the nitrile group would be converted to an amide group, yielding a diamide (B1670390) compound.

Amidase: This enzyme then catalyzes the hydrolysis of the amide group to a carboxylic acid and ammonia nih.gov. The amidase can act on the newly formed amide as well as the original acetamide group.

This pathway is famously used in the industrial production of acrylamide (B121943) from acrylonitrile (B1666552) using microorganisms like Rhodococcus rhodochrous jst.go.jpresearchgate.net.

Nitrilase Pathway: This pathway involves a single enzyme, nitrilase, which directly hydrolyzes the nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate nih.govjst.go.jp. This is a more direct route for converting the nitrile functional group.

The choice between these two pathways is dependent on the specific microorganism and the structure of the nitrile substrate.

Table 1: Comparison of Enzymatic Pathways for Nitrile Degradation
FeatureNitrilase PathwayNitrile Hydratase & Amidase Pathway
Enzymes InvolvedNitrilaseNitrile Hydratase, Amidase
Number of StepsOneTwo
Intermediate ProductNoneAmide jst.go.jpresearchgate.net
Final ProductsCarboxylic Acid + Ammonia nih.govCarboxylic Acid + Ammonia nih.gov
Industrial Application ExampleProduction of R-mandelic acid researchgate.netProduction of acrylamide from acrylonitrile jst.go.jp

Environmental Partitioning and Persistence Studies in Aqueous and Soil Systems

Environmental partitioning describes how a chemical distributes itself between different environmental compartments, such as water, soil, air, and biota. This behavior is largely governed by the compound's physical and chemical properties, including its water solubility and its n-octanol-water partition coefficient (Kow), often expressed as Log Kow or Log P.

For this compound, a predicted XlogP value of -0.8 is reported uni.lu. This negative value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids or organic-rich phases like soil organic carbon.

Based on this property, the following environmental behavior can be anticipated:

Aqueous Systems: Due to its hydrophilicity, this compound is expected to be highly soluble in water. It is likely to remain in the water column rather than partitioning to sediment.

Soil Systems: In soil environments, the compound's low Log P suggests it will have low adsorption to soil particles and organic matter. Consequently, it is expected to be mobile in soil and may have the potential to leach into groundwater.

Persistence: The persistence of this compound in the environment will be determined by the rates of the degradation pathways discussed above. While abiotic degradation may be slow, the compound's susceptibility to microbial degradation suggests that it may not persist in environments with adapted microbial populations asm.orgdntb.gov.uaresearchgate.net. However, in the absence of such microbial activity, its persistence could be longer.

Screening assessments of other acetamide-based compounds have shown that substances with hydrophobic properties are expected to partition to particles and end up in sediments and soil canada.ca. The hydrophilic nature of this compound suggests the opposite behavior.

Table 2: Predicted Environmental Partitioning Behavior of this compound
PropertyValue/PredictionImplication
Predicted XlogP-0.8 uni.luHydrophilic
Water SolubilityPredicted to be highLikely to remain in the water column.
Soil Adsorption PotentialPredicted to be lowHigh mobility in soil; potential for leaching.
Bioaccumulation PotentialPredicted to be lowUnlikely to accumulate in organisms.

Future Research Directions for N 2 Cyanoethyl Acetamide Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for the synthesis of N-(2-cyanoethyl)acetamide is a primary focus for future research. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. Future endeavors will likely concentrate on the following areas:

Catalytic Approaches: The use of transition-metal catalysis has become a powerful tool for constructing complex molecular architectures. hilarispublisher.com Future research could explore the use of catalysts to facilitate the synthesis of this compound and its derivatives with high efficiency and selectivity. This could involve the development of novel catalytic systems that are more environmentally benign and reusable.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. mt.com Investigating the synthesis of this compound in a continuous flow system could lead to more efficient and sustainable production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mt.compharmtech.com Future research could focus on identifying or engineering enzymes that can catalyze the formation of this compound from renewable starting materials under mild conditions.

Synthetic Approach Potential Advantages Research Focus
Transition-Metal CatalysisHigh efficiency, selectivity, and potential for asymmetric synthesis.Development of novel, reusable, and environmentally friendly catalysts.
Flow ChemistryImproved safety, scalability, consistent product quality, and process intensification.Optimization of reaction conditions and reactor design for continuous production.
BiocatalysisMild reaction conditions, high selectivity, use of renewable resources, and reduced waste.Discovery and engineering of enzymes for the synthesis of this compound.

Deeper Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research in this area should aim to:

Investigate Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving this compound can provide valuable insights into the reaction pathway. This can be achieved through a combination of spectroscopic techniques and computational studies.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and transition states, providing a theoretical framework for understanding the observed reactivity. researchgate.net

A deeper mechanistic understanding will enable chemists to control the selectivity of reactions and to develop more efficient and robust synthetic protocols.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and machine learning are transforming the way chemical research is conducted. hilarispublisher.com For this compound, the development of advanced computational models can accelerate research in several key areas:

Predictive Modeling: Computational models can be developed to predict the physicochemical properties, reactivity, and biological activity of this compound and its derivatives. This can help to prioritize synthetic targets and to design molecules with desired properties.

Computer-Aided Synthesis Planning (CASP): CASP algorithms can be utilized to propose novel and efficient synthetic routes to this compound and related compounds. hilarispublisher.com These tools can analyze vast reaction databases to identify the most promising synthetic strategies.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. ekb.eg

Computational Tool Application in this compound Research Expected Outcome
Predictive ModelingPrediction of physicochemical properties, reactivity, and biological activity.Prioritization of synthetic targets and design of molecules with desired properties.
Computer-Aided Synthesis Planning (CASP)Proposing novel and efficient synthetic routes.Identification of promising and efficient synthetic strategies.
Molecular Docking and DynamicsPredicting binding to biological targets.Design of new therapeutic agents based on this compound scaffolds.

Integration of Green Chemistry Principles in Cyanoacetamide Production

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.orgjddhs.comresearchgate.net Future research on this compound should prioritize the integration of these principles:

Use of Greener Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry. jddhs.com Research should focus on developing synthetic methods for this compound that utilize such solvents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: The development of synthetic methods that can be conducted at ambient temperature and pressure will reduce the energy consumption of the process. Microwave-assisted and continuous flow processing are innovative techniques that can enhance energy efficiency. jddhs.com

By embracing green chemistry principles, the production of this compound can be made more sustainable and environmentally responsible.

Expanding Synthetic Applications to Emerging Fields of Chemical Science

The unique chemical structure of this compound, featuring both a reactive cyano group and an acetamide (B32628) moiety, makes it a valuable building block for the synthesis of a diverse range of compounds. researchgate.netekb.eg Future research should explore the application of this compound in emerging fields:

Materials Science: The ability of the cyano and amide groups to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of novel polymers, liquid crystals, and other functional materials.

Medicinal Chemistry: Cyanoacetamide derivatives are known to exhibit a wide range of biological activities. researchgate.netekb.eg this compound can serve as a scaffold for the synthesis of new libraries of compounds for drug discovery efforts, targeting a variety of diseases.

Agrochemicals: The development of new and effective pesticides and herbicides is an ongoing challenge. The structural motifs present in this compound could be incorporated into new agrochemical candidates. researchgate.netresearchgate.netperiodikos.com.br

By exploring these new frontiers, the full potential of this compound as a versatile chemical intermediate can be realized.

Q & A

Q. Advanced Mechanistic Analysis

  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites influencing activity .

What methodologies are suitable for evaluating the stability of this compound under varying physiological conditions?

Q. Basic Stability Assessment

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–100°C.
  • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via UV-Vis or NMR .

Q. Advanced Kinetic Studies

  • Arrhenius plots : Determine activation energy (EaE_a) for degradation pathways.
  • Forced degradation : Expose to oxidative (H2_2O2_2), photolytic (UV light), and humid conditions to identify vulnerable functional groups .

How can computational tools aid in predicting the interactions of this compound with biological targets?

Q. Basic Docking Protocols

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450) or receptors. Validate with experimental IC50_{50} values .

Q. Advanced Simulations

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites to guide structural modifications .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Characterization

  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., cyanoethyl proton shifts at δ 2.5–3.5 ppm).
    • IR : Identify C≡N stretching (~2250 cm1^{-1}) and amide I/II bands.
  • Mass spectrometry : HRMS for exact mass confirmation .

Q. Advanced Structural Elucidation

  • X-ray crystallography : Resolve 3D structure for stereochemical analysis.
  • Solid-state NMR : Investigate polymorphic forms or amorphous content .

How does the cyanoethyl group influence the reactivity and bioactivity of this compound compared to other acetamide derivatives?

Q. Basic Comparative Analysis

  • Electron-withdrawing effects : The cyano group increases electrophilicity at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by proteases).
  • Solubility : LogP calculations (via ChemDraw) predict lower hydrophilicity compared to aminoethyl analogs .

Q. Advanced Structure-Activity Relationship (SAR)

  • Bioisosteric replacement : Compare cyanoethyl with nitroethyl or trifluoroethyl groups to assess potency shifts in enzyme inhibition assays.
  • Metabolic stability : Cyano groups may reduce oxidative metabolism, as shown in microsomal incubation studies .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanoethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanoethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.